

agroclavine ergot alkaloid biosynthesis pathway

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Compound Focus: Agroclavine(1+)

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From Agroclavine to Pharmaceutical Precursors

Agroclavine is a branch point in the ergot alkaloid pathway. Its most significant role is as a precursor to **D-lysergic acid (DLA)**, the key pharmacophore for many ergot-derived pharmaceuticals [1].

The conversion is a two-step oxidation process catalyzed by a cytochrome P450 monooxygenase, **CloA** [2] [3] [1]: **Agroclavine** → **Elymoclavine** → **Paspalic acid** → **D-Lysergic Acid (DLA)**

D-Lysergic acid is then used by non-ribosomal peptide synthetases (NRPS) like LPS1 and LPS2 to produce ergopeptines (e.g., ergotamine) and simple amides (e.g., ergometrine) [4] [2] [3].

Production & Experimental Strategies

Producing agroclavine and its derivatives natively in ergot fungi can be inefficient. Heterologous production in engineered microbial cell factories offers a more sustainable and controllable alternative. Key quantitative data from recent studies are shown in the table below.

Production System	Host Organism	Key Strategy	Reported Titer	Citation
Combined MCF/CFS	<i>Aspergillus nidulans</i> & Cell-Free	Pathway split; early steps in MCF, late steps (EasC,	1209 mg/L (Agroclavine)	[5]

Production System	Host Organism	Key Strategy	Reported Titer	Citation
		EasD, EasA, EasG) in optimized CFS.		
Native Production	<i>Claviceps</i> sp. strain c106	Optimization of complex media (sucrose, citric acid, yeast extract).	1.5 - 2 g/L (Agroclavine)	[6]
Full Pathway Reconstitution	<i>Aspergillus oryzae</i>	Introduced entire agroclavine pathway plus CloA' for DLA.	52.68 mg/L (D-Lysergic Acid)	[3]
Full Pathway Reconstitution	<i>Saccharomyces cerevisiae</i>	Screened functional enzyme orthologues (EasE, EasA, CloA) for activity in yeast.	1.7 mg/L (D-Lysergic Acid)	[1]

Detailed Cell-Free System (CFS) Protocol for Late-Stage Agroclavine Production

This protocol is for the four-enzyme CFS used to convert **N-Me-DMAT** to **agroclavine**, achieving high titers [5].

- **Protein Expression and Purification:**

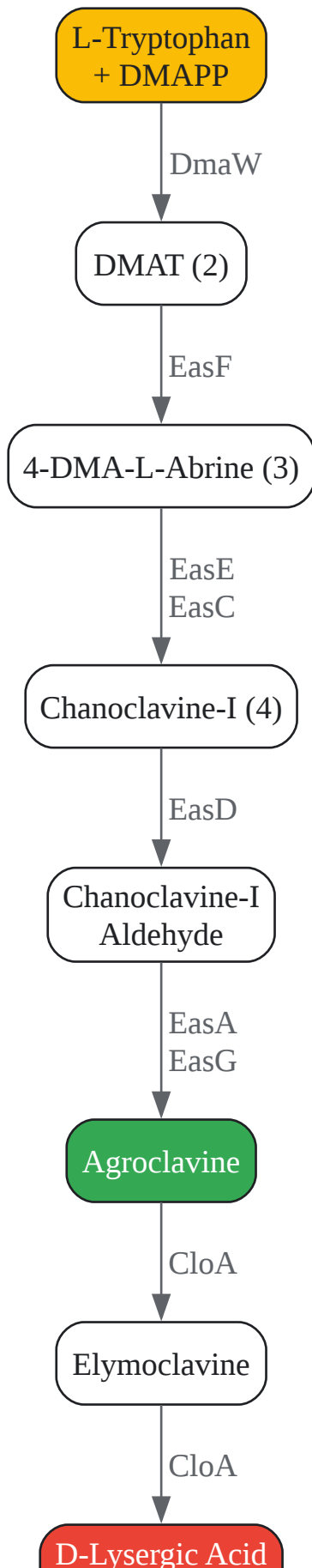
- **Gene Source:** Synthesize cDNAs of *easC*, *easD*, *easA*, and *easG* from a ergot alkaloid-producing fungus (e.g., *Claviceps purpurea*).
- **Cloning:** Insert genes into pET28a vector for expression in *E. coli* BL21(DE3).
- **Expression:** Culture in LB medium with kanamycin (50 µg/mL). Induce protein expression with 0.1 mM IPTG.
- **Purification:** Lyse cells and purify the His-tagged enzymes using nickel affinity chromatography (HisTrap column). Elute with imidazole (250 mM). Concentrate and perform buffer exchange into Tris-HCl (20 mM, pH 7.5) with glycerol (10%).

- **Enzyme Assay:**

- **Reaction Setup:** In a 2 mL system, combine the purified enzymes (EasC, EasD, EasA, EasG) with the substrate (N-Me-DMAT or prechanoclavine) and necessary cofactors (e.g., NADPH, FAD).
- **Incubation & Quenching:** Incubate at 30°C. Quench the reaction by adding methanol.
- **Analysis:** Centrifuge and filter the supernatant. Analyze for agroclavine production using HPLC and LC-MS (monitoring for [M+H]⁺ ion of *m/z* 239).

Agroclavine Biosynthesis Pathway

The following diagram illustrates the complete enzymatic pathway from L-tryptophan to agroclavine and onward to D-lysergic acid.



(DLA)

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